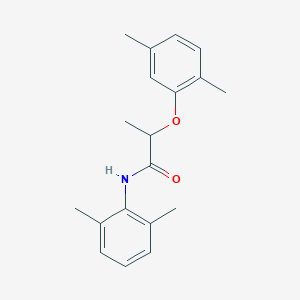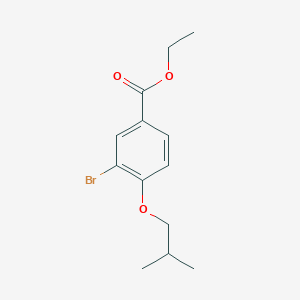![molecular formula C22H21N3O5S2 B250128 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B250128.png)
2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide, also known as MPT0B390, is a novel antitumor agent that has shown promising results in preclinical studies. This compound belongs to the class of benzamide derivatives and has been developed as a potential therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are necessary for cell division and proliferation. 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide binds to the colchicine binding site on tubulin and disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide has been found to have minimal toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. It has been shown to inhibit tumor growth in animal models without causing significant side effects or toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide is its specificity towards cancer cells, which makes it a potential candidate for targeted therapy. However, the limitations of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide include its low solubility and stability, which may affect its efficacy in vivo.
Orientations Futures
Further studies are needed to optimize the synthesis and formulation of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide to improve its solubility and stability. Additionally, the efficacy of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide needs to be evaluated in clinical trials to determine its potential as a therapeutic agent for the treatment of cancer. Moreover, the potential of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide for combination therapy with other anticancer agents needs to be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide involves a multi-step process that includes the reaction of 4-aminobenzenesulfonamide with 4-nitrophenyl isothiocyanate, followed by the reaction with 4-methoxyaniline and 2-methoxybenzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide has been extensively studied for its antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide has been found to be effective against multidrug-resistant cancer cells, making it a potential candidate for the treatment of drug-resistant cancers.
Propriétés
Formule moléculaire |
C22H21N3O5S2 |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
2-methoxy-N-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H21N3O5S2/c1-29-17-11-7-16(8-12-17)25-32(27,28)18-13-9-15(10-14-18)23-22(31)24-21(26)19-5-3-4-6-20(19)30-2/h3-14,25H,1-2H3,(H2,23,24,26,31) |
Clé InChI |
UIRUSJMTYCAKKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC |
SMILES canonique |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)


![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B250067.png)
![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)